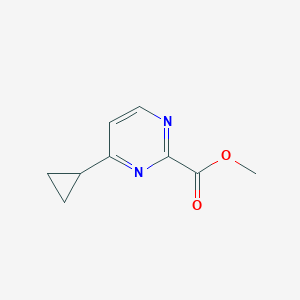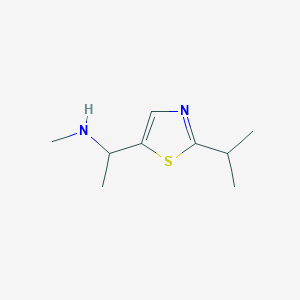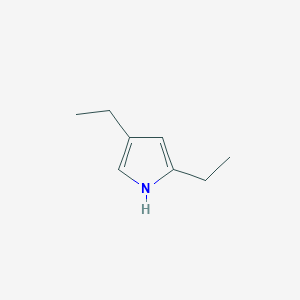![molecular formula C12H24N2 B13971230 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . The reaction conditions typically include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Isopropyl-2-methyl-2,8-diazaspiro[45]decane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compoundsIn industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of RIPK1, a kinase involved in necroptosis, a form of programmed cell death . The compound exerts its effects by binding to the active site of the kinase, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death.
Vergleich Mit ähnlichen Verbindungen
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane can be compared with other similar compounds such as 2-methyl-2,8-diazaspiro[4.5]decane and 8-methyl-2,8-diazaspiro[4.5]decane . These compounds share a similar spiro-connected bicyclic structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific isopropyl and methyl substituents, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-8-propan-2-yl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H24N2/c1-11(2)14-8-5-12(6-9-14)4-7-13(3)10-12/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
IQVDOTDCSPKNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC2(CCN(C2)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)



![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)






